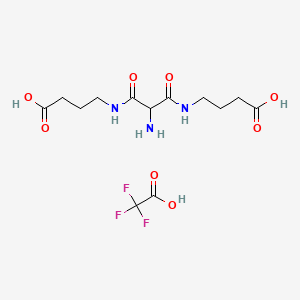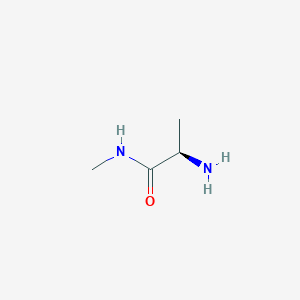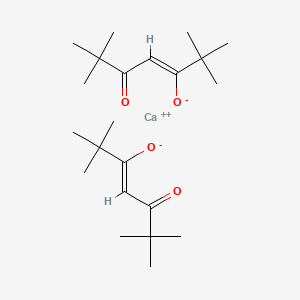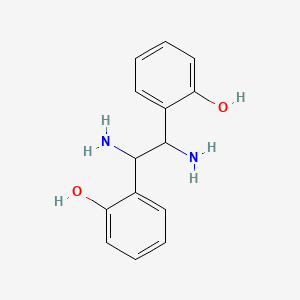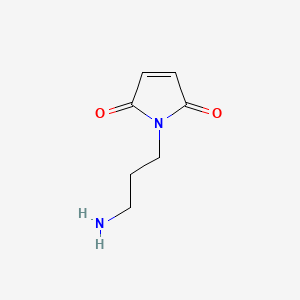
N-(2-氨丙基)马来酰亚胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Aminopropyl)maleimide (NAPM) is a synthetic organic compound that has been used in a variety of scientific and industrial applications. It is a versatile compound that has been used in a wide range of fields, including biochemistry, medicine, and industrial chemistry. NAPM is a powerful reagent and has a wide range of applications, including the synthesis of more complex molecules, the development of new drugs, and the study of biochemical and physiological processes.
科学研究应用
杀虫剂发现
“N-(2-氨丙基)马来酰亚胺”及其衍生物已用于天然产物杀虫剂的发现 {svg_1}. 基于从山胡椒属植物 (Lindera erythrocarpa Makino) 中分离得到的山胡椒酮 (linderone) 和甲基山胡椒酮 (methyllinderone) 的结构,设计合成了一系列含有腙基的 N-氨基马来酰亚胺衍生物 {svg_2}. 这些化合物对蚊子 (Culex pipiens pallens) 表现出显著的抑制活性,并且对十四种植物病原真菌表现出更好的抗真菌活性 {svg_3}.
有机发光体
带有共轭单元的马来酰亚胺基发光体作为有机发光体引起了广泛的科学兴趣 {svg_4}. 合成了氨基马来酰亚胺衍生物,并通过 Suzuki–Miyaura 偶联反应合成了一系列氨基芳基马来酰亚胺发光体 {svg_5}. 这些发光体显示出黄绿色发射,发射最大波长在 534 nm 到 547 nm 之间 {svg_6}. 它们具有较大的斯托克斯位移 (>100 nm),并且固态发射强度强于溶液,表现出聚集诱导发射增强 (AIEE)现象 {svg_7}.
聚合物合成
马来酰亚胺通过与环戊二烯或呋喃反应,通过狄尔斯-阿尔德反应转化为加合物,然后通过开环复分解聚合将这些加合物生成相应的聚合物 {svg_8}. 加合物的化学结构通过 1 H NMR、FTIR 和元素分析得到确认 {svg_9}.
作用机制
Target of Action
N-(2-Aminopropyl)maleimide primarily targets the biosynthesis of chitin and β(1,3)glucan, which are components of the fungal cell wall . The membrane enzyme, β(1,3)glucan synthase, has been proposed as a putative primary target of N-substituted maleimides in Candida albicans cells .
Mode of Action
N-(2-Aminopropyl)maleimide interacts with its targets by affecting the biosynthesis of chitin and β(1,3)glucan . This interaction results in changes to the structure and function of the fungal cell wall, thereby inhibiting the growth and survival of the microorganisms .
Biochemical Pathways
The compound affects the biochemical pathways related to the biosynthesis of chitin and β(1,3)glucan . These pathways are crucial for the structural integrity and function of the fungal cell wall. By inhibiting these pathways, N-(2-Aminopropyl)maleimide disrupts the normal functioning of the cell wall, leading to the death of the microorganisms .
Pharmacokinetics
It’s known that the compound’s chemical reactivity and lipophilicity influence its antibacterial activity .
Result of Action
N-(2-Aminopropyl)maleimide exhibits strong antifungal effects, with minimum inhibitory concentrations (MICs) in the 0.5–4 μg ml−1 range . It also displays structure-dependent antibacterial activity and is highly cytostatic, with IC values below 0.1 μg ml−1 . The compound’s action results in the inhibition of microbial growth and survival .
Action Environment
The action, efficacy, and stability of N-(2-Aminopropyl)maleimide can be influenced by various environmental factors. For instance, the compound’s chemical reactivity and lipophilicity can affect its antibacterial activity . These factors seem to have little effect on its antifungal and cytostatic action .
安全和危害
未来方向
Maleimides have been designed for self-assembly and reactivity on graphene as dienophiles . They are also being explored for site-selective antibody conjugation, which is recognized as a key strategy for the optimum construction of antibody–drug conjugates . These developments suggest promising future directions for the use of maleimides in various applications.
生化分析
Biochemical Properties
N-(2-Aminopropyl)maleimide plays a significant role in biochemical reactions, particularly in the formation of covalent bonds with thiol groups on proteins. This interaction is crucial in bioconjugation techniques, where N-(2-Aminopropyl)maleimide is used to link biomolecules for various applications, including drug delivery and biosensing . The compound interacts with enzymes such as β(1,3)glucan synthase, affecting the biosynthesis of essential cell wall components like chitin and β(1,3)glucan .
Cellular Effects
N-(2-Aminopropyl)maleimide influences various cellular processes by modifying proteins and enzymes. It affects cell signaling pathways by altering the function of proteins involved in these pathways. Additionally, N-(2-Aminopropyl)maleimide can impact gene expression and cellular metabolism by interacting with transcription factors and metabolic enzymes . These interactions can lead to changes in cell function, including alterations in cell growth and differentiation.
Molecular Mechanism
The molecular mechanism of N-(2-Aminopropyl)maleimide involves its ability to form covalent bonds with thiol groups on cysteine residues of proteins. This binding can inhibit or activate enzymes, depending on the specific protein and the context of the interaction . For example, N-(2-Aminopropyl)maleimide can inhibit β(1,3)glucan synthase, leading to disruptions in fungal cell wall synthesis . Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(2-Aminopropyl)maleimide can change over time due to its stability and degradation. The compound is generally stable under standard laboratory conditions, but prolonged exposure to light and air can lead to degradation . Long-term studies have shown that N-(2-Aminopropyl)maleimide can have lasting effects on cellular function, including sustained inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of N-(2-Aminopropyl)maleimide vary with different dosages in animal models. At low doses, the compound can effectively modify target proteins without causing significant toxicity . At higher doses, N-(2-Aminopropyl)maleimide can exhibit toxic effects, including cellular damage and adverse physiological responses . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical modifications without inducing toxicity.
Metabolic Pathways
N-(2-Aminopropyl)maleimide is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can affect metabolic flux by modifying key enzymes in metabolic pathways, leading to changes in metabolite levels . For instance, N-(2-Aminopropyl)maleimide can inhibit enzymes involved in the synthesis of cell wall components, thereby altering the overall metabolic balance within the cell .
属性
| { "Design of the Synthesis Pathway": "The synthesis of N-(2-Aminopropyl)maleimide can be achieved through the reaction of maleic anhydride with 2-Aminopropylamine.", "Starting Materials": [ "Maleic anhydride", "2-Aminopropylamine", "Acetone", "Hydrochloric acid", "Sodium hydroxide", "Ice", "Water" ], "Reaction": [ "Add maleic anhydride to a round-bottom flask and dissolve it in acetone.", "Add 2-aminopropylamine dropwise to the flask while stirring continuously.", "Add a few drops of hydrochloric acid to the reaction mixture and stir for 30 minutes.", "Add ice to the mixture to cool it down and maintain the temperature at 0-5°C.", "Slowly add sodium hydroxide to the cooled mixture until the pH reaches 7-8.", "Extract the product with ethyl acetate, dry it over anhydrous sodium sulfate, and evaporate the solvent to obtain the desired product, N-(2-Aminopropyl)maleimide." ] } | |
| 110008-25-8 | |
分子式 |
C7H10N2O2 |
分子量 |
154.17 g/mol |
IUPAC 名称 |
1-(2-aminopropyl)pyrrole-2,5-dione |
InChI |
InChI=1S/C7H10N2O2/c1-5(8)4-9-6(10)2-3-7(9)11/h2-3,5H,4,8H2,1H3 |
InChI 键 |
BVFLDXOLFQICED-UHFFFAOYSA-N |
SMILES |
C1=CC(=O)N(C1=O)CCCN |
规范 SMILES |
CC(CN1C(=O)C=CC1=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



